Deoxyuridine-5'-diphosphate
Overview
Description
Synthesis Analysis
The biosynthesis of essential oils in plants provides insight into the complex biochemical pathways that also relate to the synthesis of nucleotides like dUDP. Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are universal precursors in the biosynthesis pathway, which also includes the formation of various nucleotides through enzymatic reactions (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of dUDP, like other nucleotides, comprises a nucleoside (deoxyuridine) linked to a phosphate group. Its structure is crucial for its function in DNA synthesis and repair mechanisms. Understanding the structural basis of nucleotide synthases provides insights into the enzymatic processes involved in dUDP synthesis (Roy et al., 2016).
Chemical Reactions and Properties
Nucleotide synthases play a critical role in the chemical reactions that synthesize dUDP and other nucleotides. These enzymes facilitate the formation of dUDP from its precursors, highlighting the importance of enzyme-catalyzed reactions in nucleotide biosynthesis (Roy et al., 2016).
Scientific Research Applications
Malaria Drug Target
Deoxyuridine 5′-triphosphate nucleotidohydrolase (dUTPase) is identified as a potential drug target for malaria. Studies on 5′‐Diphenyl nucleoside analogues, including deoxyuridine analogues, have shown selective inhibition of Plasmodium falciparum dUTPase. These compounds, with modifications like diphenyl moieties, exhibit similar or slightly lower inhibition of PfdUTPase and parasite growth compared to their trityl counterparts (Hampton et al., 2011).
Enzyme Mechanism in E. Coli
Research into the mechanism of ribonucleoside diphosphate reductase from Escherichia coli revealed that during the conversion of uridine 5'-diphosphate to 2'-deoxyuridine 5'-diphosphate, the 3'-carbon--hydrogen bond of [3'-3H]uridine 5'-diphosphate is cleaved. This process releases a small but significant amount of tritium (3H) to the solvent (Stubbe & Ackles, 1983).
Nucleotide Analogue Synthesis
New synthetic routes for nucleoside analogues like ethynyl-dUTP and 5-iodo-2′-deoxyuridine-5′-diphosphate have been developed. These routes are crucial for avoiding the formation of potentially harmful by-products that could interfere with SELEX experiments or for producing compounds with potential antiviral applications (Röthlisberger et al., 2017), (Jennings et al., 1992).
Cellular Responses to Nucleoside Analogues
In a study investigating the effects of 5-fluorouracil on ribonucleotides and deoxyribonucleotides in HepG2 cells, it was found that the accumulation of deoxyuridine monophosphate (dUMP) did not lead to increased levels of deoxyuridine triphosphate (dUTP) and deoxyuridine diphosphate (dUDP), highlighting complex cellular responses to nucleoside analogues (Guo et al., 2015).
Enzymatic Specificity
Studies have shown magnesium-independent deoxyuridine-5'-triphosphatase activity in Yoshida sarcoma cells, which is specific for deoxyuridine 5'-diphosphate and deoxyuridine triphosphate. This enzyme is distinct from known nucleotide phosphatases and highlights the specificity of enzymatic activity in certain cell types (Arima et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZTVCCBMIIKE-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194922 | |
Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | dUDP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Deoxyuridine-5'-diphosphate | |
CAS RN |
4208-67-7 | |
Record name | dUDP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4208-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYURIDINE-5'-DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2SK7999YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dUDP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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